molecular formula C11H15BrO B1529016 4-Bromo-1-methyl-2-(2-methylpropoxy)benzene CAS No. 1309933-19-4

4-Bromo-1-methyl-2-(2-methylpropoxy)benzene

Cat. No.: B1529016
CAS No.: 1309933-19-4
M. Wt: 243.14 g/mol
InChI Key: GKKCFWIXJJCRJB-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

4-Bromo-1-methyl-2-(2-methylpropoxy)benzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 1-methoxy-2-(2-methylpropoxy)benzene .

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-2-(2-methylpropoxy)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. The bromine atom on the benzene ring is a key reactive site that can participate in substitution and other reactions .

In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its brominated aromatic structure. These interactions can modulate biological pathways and processes, leading to various effects .

Properties

IUPAC Name

4-bromo-1-methyl-2-(2-methylpropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-8(2)7-13-11-6-10(12)5-4-9(11)3/h4-6,8H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKCFWIXJJCRJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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